molecular formula C10H10INO4 B14359030 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid CAS No. 90917-38-7

2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid

Cat. No.: B14359030
CAS No.: 90917-38-7
M. Wt: 335.09 g/mol
InChI Key: IEEJKHWBXMHLNO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid: is an organic compound that features a benzoic acid core with a hydroxy group at the 2-position and an iodoacetyl-methylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Introduction of the Iodoacetyl Group: The hydroxy group at the 2-position is protected, and the 4-position is activated for substitution. The iodoacetyl group is introduced using iodoacetyl chloride in the presence of a base such as pyridine.

    Methylation: The amino group is then methylated using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The iodoacetyl group can be reduced to an acetyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Hydroxy-4-(acetyl)(methyl)amino)benzoic acid.

    Reduction: 2-Hydroxy-4-(acetyl)(methyl)amino)benzoic acid.

    Substitution: 2-Hydroxy-4-[(substituted)(methyl)amino]benzoic acid.

Scientific Research Applications

2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive iodoacetyl group.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or pathways in disease states.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid involves its reactive iodoacetyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the iodoacetyl and methylamino groups.

    4-Amino-2-hydroxybenzoic acid: Contains an amino group instead of the iodoacetyl-methylamino group.

    2-Hydroxy-4-methylbenzoic acid: Lacks the iodoacetyl and amino groups.

Uniqueness

2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in its simpler analogs. The presence of the iodoacetyl group allows for targeted covalent modifications, making it particularly useful in biochemical and medicinal research.

Properties

CAS No.

90917-38-7

Molecular Formula

C10H10INO4

Molecular Weight

335.09 g/mol

IUPAC Name

2-hydroxy-4-[(2-iodoacetyl)-methylamino]benzoic acid

InChI

InChI=1S/C10H10INO4/c1-12(9(14)5-11)6-2-3-7(10(15)16)8(13)4-6/h2-4,13H,5H2,1H3,(H,15,16)

InChI Key

IEEJKHWBXMHLNO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)O)O)C(=O)CI

Origin of Product

United States

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